

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid molecular weight

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Compound of Interest

Compound Name: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

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An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid

This technical guide provides a comprehensive overview of **6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its physicochemical properties, synthesis methodologies, and known biological activities, targeting researchers, scientists, and professionals in the field.

Physicochemical Properties

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic 5-6 heterocyclic system recognized for its wide range of applications in medicinal chemistry.^{[1][2]} The presence of a bromine atom and a carboxylic acid group on the core structure provides opportunities for further chemical modification and influences its biological interactions.^[3]

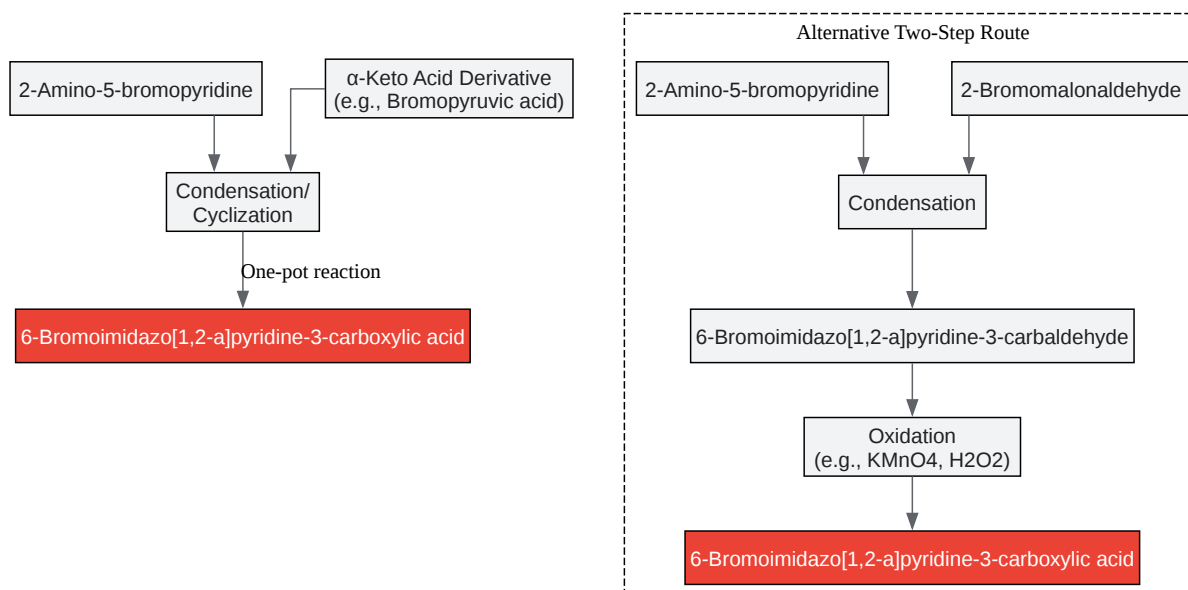
Property	Value	Source
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	[3][4]
Molecular Weight	241.04 g/mol	[3][4]
CAS Number	944896-42-8	[3][4][5]
Appearance	Off-White Powder	[3]
Purity	≥97%	[4][6]
SMILES	<chem>O=C(C1=CN=C2C=CC(Br)=CN21)O</chem>	[4]
InChI	InChI=1/C8H5BrN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13)	[3]

Synthesis and Workflow

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies, including condensation reactions, multicomponent reactions, and oxidative coupling.[1][7][8][9] A common and effective method involves the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound.

A plausible synthetic route to **6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid** involves the reaction of 2-amino-5-bromopyridine with an α -keto acid or a related three-carbon building block. An alternative two-step approach could involve the synthesis of an intermediate like 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, followed by oxidation to the carboxylic acid.

Logical Synthesis Workflow



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Caption: General synthetic workflows for **6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid**.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine Core

The following protocol is a generalized example for the synthesis of the imidazo[1,2-a]pyridine scaffold, based on methodologies reported for related structures.^{[10][11]}

Objective: To synthesize an imidazo[1,2-a]pyridine derivative via condensation.

Materials:

- 2-Aminopyridine derivative (e.g., 2-amino-5-bromopyridine)
- α -Halocarbonyl compound (e.g., 2-bromomalonaldehyde)
- Solvent (e.g., Ethanol, Acetonitrile)
- Base (optional, e.g., NaHCO_3)
- Saturated sodium bicarbonate solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve the 2-aminopyridine derivative (1.0 eq.) in the chosen solvent (e.g., acetonitrile) in a round-bottom flask.
- Add the α -halocarbonyl compound (1.2-1.5 eq.) to the solution.
- Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
- Extract the product into an organic solvent, such as ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure imidazo[1,2-a]pyridine derivative.

Biological Activity and Potential Applications

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.^[2]^[12]

Anticancer and Anti-inflammatory Effects

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and inflammation.^[12] Several compounds from this class have shown cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer.^[13]^[14]

One of the critical pathways targeted by these compounds is the STAT3/NF-κB signaling cascade. This pathway is frequently dysregulated in cancer and inflammatory diseases, leading to the upregulation of pro-inflammatory and pro-survival genes like iNOS and COX-2. A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating this pathway.^[12]

STAT3/NF-κB Signaling Pathway

Caption: Modulation of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridine derivatives.

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